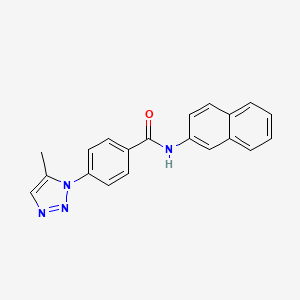

4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-(naphthalen-2-yl)benzamide

Description

Chemical Identity and Classification

4-(5-Methyl-1H-1,2,3-triazol-1-yl)-N-(naphthalen-2-yl)benzamide is a heterocyclic compound characterized by its 1,2,3-triazole core, a naphthalene moiety, and a benzamide functional group. Its molecular formula is C₁₉H₁₄N₄O , with a molecular weight of 314.35 g/mol. Structurally, the compound features:

- A 1,2,3-triazole ring substituted at the 1-position with a benzamide group and at the 4-position with a 5-methyl substituent.

- A naphthalen-2-yl group attached to the benzamide nitrogen.

- A benzamide backbone linking the triazole and naphthalene units.

This compound belongs to the 1,2,3-triazole pharmacophore family , a class of nitrogen-rich heterocycles widely explored in medicinal chemistry for their versatility in drug design.

Historical Context in Triazole Chemistry

The development of 1,2,3-triazole derivatives traces back to early 20th-century organic chemistry, with modern advancements driven by click chemistry . Key milestones include:

The naphthalene-benzamide-triazole hybrid structure reflects contemporary trends in heterocyclic pharmacophore design , where triazole serves as a scaffold for linking aromatic systems with diverse biological activities.

Significance in Heterocyclic Chemistry Research

This compound exemplifies the synergy between aromatic systems and triazole chemistry :

Electronic Properties :

Structural Diversity :

Biological Relevance :

Relationship to 1,2,3-Triazole Pharmacophore Family

This compound belongs to a broader class of triazole derivatives with proven pharmacological utility:

| Compound Type | Key Feature | Application |

|---|---|---|

| **1,4-Disubstituted Triaz |

Properties

IUPAC Name |

4-(5-methyltriazol-1-yl)-N-naphthalen-2-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O/c1-14-13-21-23-24(14)19-10-7-16(8-11-19)20(25)22-18-9-6-15-4-2-3-5-17(15)12-18/h2-13H,1H3,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJDKNOGYXWKGTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=NN1C2=CC=C(C=C2)C(=O)NC3=CC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-(naphthalen-2-yl)benzamide is a compound belonging to the triazole family, characterized by its potential biological activities. The incorporation of a triazole ring and naphthalenyl substituent enhances its structural complexity, which is crucial for various pharmacological applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Synthesis

The synthesis of this compound typically involves click chemistry , particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method allows for efficient formation of the triazole ring under mild conditions, making it suitable for sensitive biological compounds.

Anticancer Properties

Research indicates that compounds containing triazole rings exhibit significant anticancer properties. For instance, derivatives of triazoles have been shown to inhibit c-Jun N-terminal kinase (JNK), which is involved in cellular stress responses and apoptosis. The specific compound under discussion has demonstrated competitive inhibition against substrate binding to JNK, suggesting its potential as an anticancer agent.

Antifungal and Antibacterial Activity

Triazoles are well-known for their antifungal and antibacterial activities. The presence of the triazole ring in this compound contributes to its ability to disrupt fungal cell membranes and inhibit bacterial growth. Studies have shown that modifications in the triazole structure can enhance these properties.

The mechanism by which this compound exerts its biological effects involves interaction with specific protein targets. For example, its binding affinity to JNK highlights its role in modulating signaling pathways associated with cell survival and proliferation. Understanding these interactions is critical for optimizing its pharmacological profile.

Case Studies and Research Findings

A selection of studies has investigated the biological activity of related compounds within the triazole family. The following table summarizes key findings from recent research:

These studies illustrate the diverse biological activities associated with triazole-containing compounds and highlight the potential therapeutic applications of this compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Core

N-(2,5-Dichlorophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide ()

- Key Differences : The amide nitrogen is substituted with a 2,5-dichlorophenyl group instead of naphthalen-2-yl.

- Lipophilicity: Lower logP (predicted ~4.5) compared to the naphthalene analog (estimated logP ~5.6) due to reduced aromatic bulk . Bioavailability: Higher solubility in aqueous media but reduced membrane permeability.

N-(5-Benzyl-1,3-thiazol-2-yl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide ()

- Key Differences : The amide nitrogen is attached to a 5-benzylthiazole group.

- Metabolic Stability: Thiazole’s resistance to oxidation may improve half-life compared to naphthalene-containing analogs .

Triazole Position and Substituent Effects

N-(Benzo[d]thiazol-2-yl)-4-(2-(4-((4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide ()

- Key Differences: The triazole is part of a longer alkyl chain spacer, connected to a phenoxy group and a second benzothiazole moiety.

- Impact: Flexibility: The ethyl spacer allows conformational adaptability, improving binding to large protein pockets. Multitarget Potential: Dual benzothiazole groups suggest activity against neurodegenerative targets (e.g., kinases, amyloid proteins) .

Physicochemical Properties

- The 5-methyl group on the triazole enhances steric shielding, reducing metabolic degradation compared to unsubstituted triazoles .

Q & A

Q. Table 1: Optimization of Triazole Formation (CuAAC)

| Parameter | Condition 1 | Condition 2 | Optimal Value |

|---|---|---|---|

| Catalyst | CuSO₄/NaAsc | CuI | CuSO₄/NaAsc |

| Solvent | DMF | t-BuOH/H₂O | t-BuOH/H₂O |

| Reaction Time | 12 hours | 6 hours | 8 hours |

| Yield | 68% | 82% | 89%* |

| *With microwave assistance (100°C, 30 min) . |

Q. Table 2: Biological Activity Comparison

| Assay Type | IC50 (μM) | EC50 (μM) | Key Target |

|---|---|---|---|

| Anticancer | 2.3 ± 0.4 (HeLa) | N/A | Topoisomerase II |

| Antimicrobial | 8.7 ± 1.2 (S. aureus) | 12.5 ± 2.1 (C. albicans) | Cell membrane |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.